8-(Benzyloxy)-5-bromoquinoline

Bromination Regioselectivity 8-Substituted Quinolines

8-(Benzyloxy)-5-bromoquinoline is a strategic bifunctional intermediate that solves the selectivity challenges posed by unprotected 5-bromo-8-hydroxyquinoline. The orthogonal C5-Br handle permits clean Pd-catalyzed Suzuki-Miyaura, Negishi, or Buchwald-Hartwig couplings without competitive 8-OH interference, while the robust benzyloxy protecting group withstands anhydrous coupling conditions and is quantitatively removed via mild Pd/C hydrogenolysis. This dual reactivity enables direct assembly of 5-aryl/amino-quinolin-8-ol libraries—critical for antimalarial, anticancer, and antimicrobial discovery programs—from a single, well-characterized stock item. Procure this reliable building block to streamline multi-step medchem syntheses and eliminate route-scouting delays.

Molecular Formula C16H12BrNO
Molecular Weight 314.18 g/mol
CAS No. 202259-06-1
Cat. No. B3049327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Benzyloxy)-5-bromoquinoline
CAS202259-06-1
Molecular FormulaC16H12BrNO
Molecular Weight314.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C3C(=C(C=C2)Br)C=CC=N3
InChIInChI=1S/C16H12BrNO/c17-14-8-9-15(16-13(14)7-4-10-18-16)19-11-12-5-2-1-3-6-12/h1-10H,11H2
InChIKeyLZYYBSWLPXPHAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-(Benzyloxy)-5-bromoquinoline CAS 202259-06-1: Core Synthetic Utility and Procurement Considerations


8-(Benzyloxy)-5-bromoquinoline (CAS 202259-06-1) is a bifunctional quinoline derivative with the molecular formula C16H12BrNO and a molecular weight of 314.18 g/mol . It belongs to the 8-hydroxyquinoline class and serves primarily as a protected synthetic intermediate, featuring a benzyloxy protecting group at the 8-position and a reactive bromine atom at the 5-position . This compound is employed as a key building block in medicinal chemistry and organic synthesis, particularly in palladium-catalyzed cross-coupling reactions for the construction of 5-substituted quinoline derivatives . Its commercial availability from multiple vendors at 95-98% purity supports its utility in research settings, though users must recognize that the compound's value proposition hinges on its dual functional architecture rather than inherent biological activity .

8-(Benzyloxy)-5-bromoquinoline: Why 5-Bromo-8-hydroxyquinoline and Other Analogs Cannot Substitute in Cross-Coupling Applications


Generic substitution with structurally similar 8-substituted quinolines fails due to fundamental incompatibilities in reaction design and synthetic outcomes. The unprotected analog 5-bromo-8-hydroxyquinoline is unsuitable for many cross-coupling reactions because the free 8-hydroxyl group interferes with palladium catalysis through competitive coordination and may undergo undesired side reactions under basic coupling conditions . Conversely, 8-benzyloxyquinoline lacks the reactive C5-bromine handle necessary for site-selective functionalization. The differential bromination behavior of 8-substituted quinolines demonstrates that substitution pattern critically determines both reaction selectivity and product distribution: 8-methoxyquinoline yields exclusively 5-bromo product, whereas 8-hydroxyquinoline and 8-aminoquinoline produce complex mixtures of mono- and dibromo derivatives [1]. The benzyloxy group in 8-(benzyloxy)-5-bromoquinoline serves a dual strategic purpose: it protects the 8-position during C5 functionalization while remaining stable under Suzuki-Miyaura anhydrous coupling conditions, and can be subsequently removed via Pd/C-catalyzed hydrogen transfer to reveal the 8-hydroxyquinoline scaffold . This orthogonal protection-deprotection strategy is not achievable with any single in-class analog.

8-(Benzyloxy)-5-bromoquinoline CAS 202259-06-1: Quantitative Differentiation Evidence for Procurement Decisions


Regioselective Bromination: 8-Benzyloxyquinoline vs. 8-Hydroxyquinoline vs. 8-Methoxyquinoline - Product Distribution Comparison

The presence of an 8-benzyloxy group fundamentally alters bromination regioselectivity compared to other 8-substituted quinolines. 8-Methoxyquinoline (2b) yields exclusively 5-bromo-8-methoxyquinoline (3f) as the sole product upon monobromination. In contrast, 8-hydroxyquinoline (2a) and 8-aminoquinoline (2c) produce complex mixtures containing 5,7-dibromo derivatives (3a, 3c) alongside 7-bromo (3d) and 5-bromo (3e) monobromo products [1]. While direct bromination data for 8-benzyloxyquinoline is not reported in this study, the benzyloxy group is established as a protecting group that prevents dibromination at the 7-position during synthesis of 5-brominated derivatives, thereby enabling selective monobromination at C5 .

Bromination Regioselectivity 8-Substituted Quinolines Synthetic Methodology

Suzuki-Miyaura Cross-Coupling: 8-Benzyloxy-5-bromoquinoline as a Validated Substrate for 5-Arylquinolin-8-ol Synthesis

8-Benzyloxy-5-bromoquinoline is a specifically validated substrate for Suzuki-Miyaura cross-coupling with arylboronic acids and 9-decyl-9-borabicyclo[3.3.1]nonane to yield 5-aryl- or 5-decylquinolin-8-ols after benzyl deprotection . The benzyloxy group remains stable under the anhydrous coupling conditions, enabling selective reaction at the C5-Br bond without interference from the protected 8-position . Subsequent deprotection is accomplished via Pd/C-catalyzed hydrogen transfer from cyclohexa-1,4-diene . In contrast, the unprotected analog 5-bromo-8-hydroxyquinoline cannot undergo the same coupling sequence due to the free hydroxyl group's interference with palladium catalysis and potential for undesired side reactions under basic conditions .

Suzuki-Miyaura Coupling Cross-Coupling Palladium Catalysis 5-Arylquinolines

Antimicrobial Activity of 8-Benzyloxy-Substituted Quinoline Ethers: Comparative MIC Data Against 8-Hydroxyquinoline

In a structure-activity relationship study of 8-benzyloxy-substituted quinoline ethers (2a-n), compounds 2j and 2k demonstrated antimicrobial activity comparable to reference standards. The activity of these 8-benzyloxy-substituted derivatives was reported as comparable to 8-hydroxyquinoline (MIC = 2.5 μg/mL) and terbinafine (MIC = 1.25 μg/mL) against Aspergillus niger [1]. While 8-benzyloxy-5-bromoquinoline itself was not directly evaluated in this study, it serves as the key synthetic precursor for generating the 8-benzyloxy-substituted quinoline ether series via Suzuki coupling at the C5 position .

Antimicrobial 8-Benzyloxyquinoline Ethers MIC Structure-Activity Relationship

Synthetic Route Specificity: Hartwig-Buchwald Amination via 8-Benzyloxy-5-bromoquinoline as Substrate

8-Benzyloxy-5-bromoquinoline is documented as a substrate for Hartwig-Buchwald amination reactions, enabling the introduction of amine functionality at the C5 position . The reaction proceeds via palladium-catalyzed C-N bond formation using the C5-Br bond as the reactive handle while the 8-benzyloxy group remains intact . This synthetic capability is not accessible with the unprotected analog 5-bromo-8-hydroxyquinoline due to competing coordination of the free hydroxyl group to the palladium catalyst and potential oxidative addition complications . Furthermore, 8-benzyloxyquinoline cannot undergo this transformation as it lacks the requisite C5-bromine leaving group.

Hartwig-Buchwald Amination C-N Coupling Palladium Catalysis 5-Aminoquinolines

Computational and Physicochemical Property Comparison: 8-Benzyloxy-5-bromoquinoline vs. 5,7-Dibromo-8-hydroxyquinoline vs. 8-Benzyloxy-5-chloroquinoline

8-Benzyloxy-5-bromoquinoline exhibits a calculated XLogP3 of 4.2, topological polar surface area of 22.1 Ų, and molecular weight of 314.18 g/mol [1]. In contrast, the unprotected analog 5,7-dibromo-8-hydroxyquinoline has a lower molecular weight (302.95 g/mol) and distinct polarity profile due to the free hydroxyl group . The chloro analog 8-benzyloxy-5-chloroquinoline has a significantly lower molecular weight (269.73 g/mol) and altered electronic properties . These property differences translate to measurable distinctions in chromatographic behavior, solubility, and membrane permeability that impact both synthetic workup and downstream biological applications .

Physicochemical Properties XLogP Molecular Descriptors Computational Chemistry

8-(Benzyloxy)-5-bromoquinoline CAS 202259-06-1: High-Impact Application Scenarios for Scientific Procurement


Synthesis of 5-Aryl-8-hydroxyquinoline Derivatives for Medicinal Chemistry Programs

This compound serves as the key starting material for synthesizing 5-arylquinolin-8-ols via Suzuki-Miyaura cross-coupling with arylboronic acids, followed by Pd/C-catalyzed benzyl deprotection . The validated synthetic protocol enables direct construction of diverse 5-aryl substituted libraries without requiring additional protection steps. This application is particularly relevant for medicinal chemistry groups developing antimalarial, anticancer, or antimicrobial agents based on the 8-hydroxyquinoline pharmacophore, where C5-substitution is a critical determinant of biological activity [1]. The benzyloxy protection strategy ensures that the 8-hydroxyl group is revealed only after C5 functionalization is complete, preventing undesired side reactions and simplifying purification.

Sequential C5 Amination and 8-Deprotection for Divergent Library Synthesis

8-Benzyloxy-5-bromoquinoline enables orthogonal functionalization sequences via Hartwig-Buchwald amination at C5, followed by selective benzyl deprotection at C8 [1]. This two-step divergent strategy allows systematic exploration of 5,8-disubstituted quinoline chemical space from a single commercial building block. Research groups engaged in kinase inhibitor discovery, where quinoline scaffolds bearing amine substituents are prevalent, can utilize this compound to rapidly generate focused libraries . The orthogonal nature of the two reactive sites—C5-Br for cross-coupling and C8-OBn for deprotection—provides synthetic flexibility that is not achievable with unprotected analogs or single-functional-group alternatives .

Precursor for Antimicrobial 8-Benzyloxyquinoline Ethers

Building on the established antimicrobial activity of 8-benzyloxy-substituted quinoline ethers (MIC comparable to 8-hydroxyquinoline at 2.5 μg/mL against A. niger), 8-benzyloxy-5-bromoquinoline can serve as the precursor for generating novel C5-substituted variants with potentially enhanced potency or altered spectrum . The C5-bromine handle enables introduction of diverse substituents that may modulate antimicrobial activity, selectivity, or physicochemical properties [1]. This application is suited for academic and industrial groups developing next-generation antimicrobial agents to address drug-resistant pathogens, where scaffold diversification is essential for identifying leads with improved profiles .

Building Block for Heterocyclic Framework Construction via Metal-Catalyzed Transformations

The bromine atom at the 5-position and the protected 8-position make this compound an ideal building block for constructing complex heterocyclic frameworks through sequential metal-catalyzed transformations . The C5-Br bond serves as a versatile handle for Suzuki, Negishi, Sonogashira, and Buchwald-Hartwig couplings, while the benzyloxy group can be removed under mild hydrogenolysis conditions to reveal a free hydroxyl for further derivatization [1]. This dual functionality supports multi-step synthetic sequences in both academic methodology development and industrial process chemistry, where reliable, well-characterized intermediates reduce development timelines . The compound's defined structure and commercial availability at 95-98% purity facilitate reproducible results across research settings .

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